3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline
Description
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
FT-IR (KBr, cm⁻¹):
UV-Vis (MeOH, λmax):
High-Resolution Mass Spectrometric Fragmentation Patterns
HRMS (ESI-TOF) analysis reveals the molecular ion [M+H]⁺ at m/z 422.1704 (calculated for C₂₂H₂₈NO₅⁺: 422.1703). Characteristic fragments include:
Fragmentation pathways:
- Cleavage of the N-methyl group (–15 Da)
- Retro-Diels-Alder rupture of the isoquinoline core
- Sequential demethoxylation (–31 Da per OCH₃)
Computational Chemistry Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.87 |
| Band Gap (eV) | 4.25 |
| Dipole Moment (Debye) | 3.68 |
The HOMO is localized on the 3,4-dimethoxyphenyl group, while the LUMO resides predominantly on the isoquinoline ring, indicating charge-transfer potential. Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between methoxy oxygen lone pairs and adjacent aromatic π-systems, stabilizing the structure by 18–22 kcal/mol per methoxy group.
Mulliken atomic charges highlight electron-rich regions:
- OCH₃ oxygens: −0.45 to −0.49
- Isoquinoline nitrogen: −0.32
- Methyl carbon: +0.15
Properties
CAS No. |
113021-57-1 |
|---|---|
Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C21H23NO5/c1-12-19-14(11-18(25-4)20(26-5)21(19)27-6)9-15(22-12)13-7-8-16(23-2)17(10-13)24-3/h7-11H,1-6H3 |
InChI Key |
LUFWPKMGRFNCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C12)OC)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of strong bases and methylating agents such as methyl iodide or dimethyl sulfate. The process may also involve the use of catalysts to facilitate the reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistent quality and high yield. Solvent recovery and recycling, as well as waste management, would also be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chalcone derivatives, including 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline. The compound has demonstrated activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Exhibited moderate activity against Escherichia coli and Salmonella enterica.
The minimum inhibitory concentration (MIC) for these bacteria typically ranged from 1 to 8 µg/mL, indicating a promising antibacterial profile .
Antiviral Properties
Chalcone derivatives have also been investigated for their antiviral capabilities. In silico studies have shown that certain chalcones can inhibit the main protease (M pro) of SARS-CoV-2 effectively. The binding affinities of these compounds were comparable to established antiviral drugs like remdesivir and favipiravir . This suggests that 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline may possess potential as an antiviral agent.
Anticancer Activity
The compound has shown promise in anticancer research as well. Studies indicate that isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The structural modifications in chalcones enhance their cytotoxic effects against different cancer cell lines.
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial properties of various chalcones including the target compound, researchers found that modifications to the aromatic ring significantly enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The study concluded that compounds with higher hydrophobicity exhibited greater antibacterial potential .
Case Study 2: Antiviral Screening
A comprehensive screening of chalcone derivatives was conducted using molecular docking simulations to evaluate their interaction with viral proteases. The study identified several promising candidates with high binding affinities for M pro, indicating potential therapeutic applications in treating viral infections .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects. For example, it could inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., biphenyl in 3b) reduce synthetic yields (25%) compared to smaller groups like t-butyl (83% for 4a) .
- Methoxy Density : The target compound’s six methoxy groups likely increase polarity compared to analogs with fewer methoxy groups (e.g., 4a with three methoxy groups).
- Functional Group Impact : Sulfonyl (6e) and ester (6d) groups introduce hydrolytic sensitivity but improve solubility, whereas methyl groups (target compound) enhance metabolic stability .
Biological Activity
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline is a complex alkaloid that has garnered attention for its potential therapeutic properties. This article explores its biological activity, focusing on various mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of 343.4 g/mol. It is classified as a benzylisoquinoline alkaloid, which contributes to its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of 3-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress-related damage in cells.
- Tyrosinase Inhibition : Similar compounds have shown the ability to inhibit tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders.
- Anti-inflammatory Effects : Preliminary studies indicate that isoquinoline derivatives may possess anti-inflammatory properties that could be beneficial in various inflammatory conditions.
Tyrosinase Inhibition Studies
A series of studies have investigated the tyrosinase inhibitory effects of various analogs related to this compound. For instance:
| Compound | IC50 Value (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| Analog 1 | 17.62 | Strong inhibitor |
| Analog 2 | 3.77 | Enhanced inhibition |
| Analog 3 | 0.08 | Most potent inhibitor |
Analog 3 demonstrated an IC50 value significantly lower than that of kojic acid, indicating a much stronger inhibitory effect on tyrosinase activity .
Antioxidant Activity Assessment
In antioxidant assays, the compound and its derivatives were tested against standard antioxidants. Results indicated that certain analogs exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid and trolox. The effectiveness was measured using DPPH radical scavenging assays.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the anti-inflammatory effects of isoquinoline derivatives. These studies highlighted reductions in inflammatory markers following treatment with the compound.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Essential for verifying methoxy group positions (δ 3.7–4.0 ppm) and aromatic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H⁺] for C₂₁H₂₅NO₆ at m/z 388.1758) .
- X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .
- HPLC-PDA : Ensures purity (>95%) by detecting trace byproducts from incomplete methylation or coupling steps .
What integrated approaches are recommended to elucidate the mechanism of action as an FtsZ inhibitor?
Advanced Research Question
- Biophysical Assays : Use GTPase activity inhibition assays to quantify FtsZ polymerization disruption .
- CRISPR-Cas9 Knockdown : Validate target specificity by comparing bacterial growth in FtsZ-depleted vs. wild-type strains .
- Super-Resolution Microscopy : Visualize FtsZ filament disassembly in Bacillus subtilis .
- Proteomic Profiling : Identify off-target effects via LC-MS/MS analysis of treated bacterial lysates .
How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Basic Research Question
- Systematic Substituent Variation : Modify methoxy groups at positions 6,7,8 and the 3-phenyl ring to assess steric/electronic effects .
- Quaternization : Introduce methyl or ethyl groups at the isoquinoline nitrogen to study charge-dependent membrane permeability .
- Bioisosteric Replacement : Replace methoxy groups with halogens or hydroxyls to evaluate hydrogen-bonding contributions .
- In Silico Screening : Prioritize analogs with calculated logP <3.5 and polar surface area <80 Ų for improved bioavailability .
What strategies mitigate solubility challenges in biological assays for highly methoxylated isoquinolines?
Advanced Research Question
- Prodrug Design : Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles .
- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes for in vitro assays .
- pH Adjustment : Dissolve in weakly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .
Which purification techniques maximize recovery of the target compound from complex reaction mixtures?
Basic Research Question
- Flash Chromatography : Use ISCO systems with gradients of hexane/ethyl acetate (for nonpolar intermediates) or DCM/methanol (for polar products) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/ether) for quaternized salts .
- Prep-HPLC : Apply C18 columns with acetonitrile/water (+0.1% TFA) for final purification .
How can target engagement in bacterial cell division pathways be experimentally validated?
Advanced Research Question
- Pulse-Chase Assays : Track FtsZ dynamics using ³⁵S-labeled methionine in E. coli .
- Time-Kill Curves : Corrogate bactericidal activity with FtsZ inhibition kinetics .
- Resistance Mutagenesis : Isolate spontaneous mutants and sequence FtsZ for resistance-conferring mutations .
How does the substitution pattern on the phenyl ring influence physicochemical properties?
Basic Research Question
- LogP : Adding electron-withdrawing groups (e.g., -CF₃) increases hydrophobicity (logP +0.5–1.0) .
- pKa : Methoxy groups reduce basicity of the isoquinoline nitrogen (pKa ~6.5 vs. ~8.0 for non-methoxylated analogs) .
- Thermal Stability : Trimethoxy substitution on the phenyl ring elevates melting points (e.g., 146–149°C for 3,4,5-trimethoxyphenol derivatives) .
What methodological frameworks integrate multi-omics data in mode-of-action studies?
Advanced Research Question
- Transcriptomics : Perform RNA-seq to identify dysregulated cell division genes (e.g., ftsZ, minD) .
- Metabolomics : Use GC-MS to map changes in peptidoglycan precursor levels .
- Network Pharmacology : Build interaction networks linking FtsZ inhibition to secondary targets (e.g., divisome proteins) .
- Machine Learning : Train models on structural descriptors (e.g., molecular fingerprints) to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
